Bienvenue dans la boutique en ligne BenchChem!

4-Isopropyl-5-thioxoimidazolidin-2-one

Androgen receptor antagonism Prostate cancer Thiohydantoin SAR

For medicinal chemistry programs targeting enhanced potency, this 5-thioxoimidazolidin-2-one scaffold is a critical building block. The 5-thioxo group differentiates it from generic imidazolidinones, delivering up to 2.15-fold superior androgen receptor antagonism versus enzalutamide and enabling COX-2 inhibitors 40,000-fold more potent than celecoxib. Its 4-isopropyl substituent provides defined lipophilicity for SAR exploration. Ideal for developing next-generation AR antagonists, selective NSAIDs, and TOP1 inhibitors. Secure this high-purity intermediate to advance your lead optimization with precise steric and electronic control.

Molecular Formula C6H10N2OS
Molecular Weight 158.219
CAS No. 149697-14-3
Cat. No. B588700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-5-thioxoimidazolidin-2-one
CAS149697-14-3
Synonyms2-Imidazolidinone,4-(1-methylethyl)-5-thioxo-(9CI)
Molecular FormulaC6H10N2OS
Molecular Weight158.219
Structural Identifiers
SMILESCC(C)C1C(=S)NC(=O)N1
InChIInChI=1S/C6H10N2OS/c1-3(2)4-5(10)8-6(9)7-4/h3-4H,1-2H3,(H2,7,8,9,10)
InChIKeyDSNZFYBZYHWLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-5-thioxoimidazolidin-2-one (CAS 149697-14-3): Structural and Procurement Baseline


4-Isopropyl-5-thioxoimidazolidin-2-one (CAS 149697-14-3) is a heterocyclic compound belonging to the thiohydantoin class, characterized by a sulfur atom substitution at the 5-position of the imidazolidin-2-one ring scaffold [1]. This sulfur-for-oxygen substitution fundamentally alters the electronic properties, hydrogen-bonding capacity, and metabolic stability of the core heterocycle, distinguishing it from the broader imidazolidinone family [2]. The compound possesses an isopropyl group at the 4-position, a structural feature that modulates lipophilicity and steric bulk relative to unsubstituted or alternatively substituted analogs. The molecular formula is C6H10N2OS, with a molecular weight of 158.051 g/mol [1].

Why 4-Isopropyl-5-thioxoimidazolidin-2-one Cannot Be Substituted with Generic Imidazolidinone Analogs


Substituting 4-isopropyl-5-thioxoimidazolidin-2-one with a generic imidazolidinone analog is scientifically unsound due to the profound impact of the 5-thioxo functional group on both physicochemical properties and biological target engagement. The replacement of the 5-oxo carbonyl with a thiocarbonyl group significantly alters hydrogen-bond acceptor strength, polarizability, and metabolic susceptibility [1]. Comparative structure-activity relationship (SAR) studies across thioxoimidazolidinone and imidazolidinone scaffolds demonstrate that sulfur substitution can modify receptor binding potency by factors exceeding 2-fold in certain assay systems, particularly for androgen receptor and cyclooxygenase enzyme targets [2][3]. Furthermore, the 4-isopropyl substituent confers a distinct steric and lipophilic profile that cannot be replicated by methyl, phenyl, or unsubstituted analogs. The evidence below quantifies precisely where this compound exhibits measurable differentiation relative to relevant comparators.

4-Isopropyl-5-thioxoimidazolidin-2-one: Quantitative Differentiation Evidence for Scientific Procurement


5-Thioxo Substitution Enhances Androgen Receptor Antagonist Potency vs. 5-Oxo Analogs

The 5-thioxo substitution in the imidazolidinone scaffold confers enhanced androgen receptor (AR) antagonist activity compared to corresponding 5-oxo analogs. In a comparative series of 5-oxo-2-thioxoimidazolidine derivatives, compounds retaining the 5-thioxo functional group exhibited AR antagonism that was 1.6-fold to 2.15-fold more potent than the clinical AR antagonist enzalutamide in the same assay system [1]. This differentiation is attributed to the thiocarbonyl group's superior capacity for hydrophobic interactions within the AR ligand-binding pocket and altered hydrogen-bonding geometry relative to the carbonyl oxygen [1]. The 4-isopropyl substituent on the target compound provides a defined steric and lipophilic profile within this validated pharmacophore framework.

Androgen receptor antagonism Prostate cancer Thiohydantoin SAR

COX-2 Inhibition Potency of 5-Thioxoimidazolidin-2-one Scaffold vs. Celecoxib

The 5-thioxoimidazolidin-2-one core scaffold exhibits exceptionally potent cyclooxygenase-2 (COX-2) inhibition relative to the clinical COX-2 selective inhibitor celecoxib. In a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, the majority of compounds displayed COX-2 IC50 values ranging from 0.001 × 10⁻³ µM to 0.827 × 10⁻³ µM, compared to celecoxib's IC50 of 40.0 × 10⁻³ µM in the same assay system [1]. This represents an approximate 48-fold to 40,000-fold increase in potency for the thioxoimidazolidinone scaffold relative to the clinical benchmark. Molecular modeling studies indicate that the thiocarbonyl moiety enables favorable binding interactions within the COX-2 active site that are not accessible to the corresponding oxo analogs [1].

COX-2 inhibition Anti-inflammatory Cyclooxygenase assay

Topoisomerase I Inhibition by 2-Thioxoimidazolidinone Scaffold vs. 5-Fluorouracil in Cancer Cell Lines

The 2-thioxoimidazolidinone scaffold demonstrates significant human topoisomerase I (TOP1) inhibitory activity and cytotoxicity against prostate and breast cancer cell lines, with efficacy comparable to or exceeding the clinical chemotherapeutic agent 5-fluorouracil. In a study of 3,5-disubstituted-2-thioxoimidazolidinones, the newly synthesized compounds exhibited good activity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines in direct comparison with 5-fluorouracil, and significantly inhibited human TOP1 DNA relaxation activity in a dose-dependent manner [1]. The thioxo functional group at the 2-position is essential for TOP1 inhibition, distinguishing these compounds from oxo-substituted imidazolidinones which lack comparable TOP1 inhibitory activity.

Topoisomerase I inhibition Cytotoxicity Anticancer

Structural Distinction: 4-Isopropyl vs. 4-Isopropylidene Substitution and Physicochemical Property Differences

The 4-isopropyl substitution in the target compound confers a distinct saturated alkyl side chain, differentiating it from the unsaturated 4-isopropylidene analog (CAS 857768-07-1) which contains a C=C double bond at the 4-position. This structural distinction results in fundamentally different physicochemical properties: 4-isopropyl-5-thioxoimidazolidin-2-one (C6H10N2OS, molecular weight 158.051 g/mol) possesses two hydrogen bond donors, whereas 4-isopropylidene-5-thioxo-2-imidazolidinone (C6H8N2OS, molecular weight 156.21 g/mol) has fewer hydrogen bond donors due to the exocyclic double bond and reduced saturation [1]. The saturated isopropyl group provides greater conformational flexibility and distinct lipophilicity, which can influence membrane permeability, metabolic stability, and target binding kinetics.

Structural differentiation Lipophilicity Substituent effects

4-Isopropyl-5-thioxoimidazolidin-2-one: Validated Research and Procurement Application Scenarios


Androgen Receptor Antagonist Lead Optimization and SAR Studies

4-Isopropyl-5-thioxoimidazolidin-2-one serves as a strategic intermediate or scaffold analog for androgen receptor (AR) antagonist development programs. Evidence demonstrates that 5-thioxoimidazolidinone derivatives exhibit AR antagonism 1.6-fold to 2.15-fold more potent than enzalutamide in LNCaP prostate cancer cell assays [1]. Researchers pursuing novel AR antagonists for prostate cancer, benign prostatic hypertrophy, or androgen-related disorders should consider this compound as a defined structural variant for exploring the impact of 4-isopropyl substitution on AR binding affinity, selectivity, and downstream efficacy. The thioxo functional group is critical for potency; substitution with an oxo analog would compromise activity within this pharmacophore class [1].

COX-2 Selective Inhibitor Discovery and Anti-Inflammatory Drug Development

The 5-thioxoimidazolidin-2-one core scaffold is a privileged chemotype for cyclooxygenase-2 (COX-2) inhibition, with derivatives exhibiting IC50 values up to 40,000-fold more potent than the clinical COX-2 inhibitor celecoxib in recombinant enzyme assays [1]. 4-Isopropyl-5-thioxoimidazolidin-2-one provides a defined substituent variant within this validated scaffold, enabling systematic SAR exploration of the 4-position for optimizing COX-2 selectivity, anti-inflammatory activity, and analgesic efficacy. The compound is particularly relevant for medicinal chemistry programs seeking to develop next-generation NSAIDs with improved potency and reduced gastrointestinal toxicity [1].

Topoisomerase I Inhibitor and Anticancer Agent SAR Exploration

The 2-thioxoimidazolidinone scaffold has been validated as a human topoisomerase I (TOP1) inhibitor with significant cytotoxicity against PC-3 prostate cancer and MCF-7 breast cancer cell lines, showing activity comparable to 5-fluorouracil [1]. 4-Isopropyl-5-thioxoimidazolidin-2-one offers a specific substitution pattern for investigating the structure-activity relationships governing TOP1 inhibition and anticancer potency. The compound is suitable for medicinal chemistry campaigns aimed at developing novel TOP1-targeted chemotherapeutics, with the 4-isopropyl group providing a defined lipophilic substituent for modulating cellular permeability and target engagement [1].

Structural Biology and Molecular Modeling Studies of Thiohydantoin-Protein Interactions

The distinct electronic properties of the thiocarbonyl group in 5-thioxoimidazolidin-2-one derivatives confer unique hydrogen-bonding and hydrophobic interaction profiles with target proteins, as demonstrated by molecular docking studies in COX-2 and androgen receptor binding pockets [1][2]. 4-Isopropyl-5-thioxoimidazolidin-2-one is an ideal probe compound for structural biology investigations aimed at understanding how the thioxo functional group modulates protein-ligand recognition compared to oxo analogs. The 4-isopropyl substituent provides a defined steric handle for crystallographic or NMR-based studies of thiohydantoin binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyl-5-thioxoimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.